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For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and space

group of rubidium formate (CHO₂Rb), a compound of interest in various chemical and

materials science applications. This document is intended for researchers, scientists, and

professionals in drug development seeking detailed crystallographic information.

Executive Summary
Rubidium formate exhibits temperature-dependent polymorphism, transitioning between two

distinct crystal structures. At ambient temperatures, it adopts an orthorhombic lattice, which

then transforms into a monoclinic system upon heating. This guide details the crystallographic

parameters of both phases, based on established experimental data.

Crystal Structure and Polymorphism
Rubidium formate is known to exist in at least two anhydrous crystalline forms, the structures

of which have been determined by diffraction methods. The stability of these forms is

dependent on temperature.

Low-Temperature Orthorhombic Phase
At ambient temperatures and up to approximately 150°C, rubidium formate crystallizes in an

orthorhombic system.[1] This phase is characterized by the space group Pca21.
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High-Temperature Monoclinic Phase
A reversible, first-order phase transition occurs at 363 K (90°C), leading to the formation of a

monoclinic crystal structure.[1] This high-temperature phase is described by the space group

P21/m.[1] The transition involves a significant reorientation of the formate ions within the crystal

lattice, while the displacement of the rubidium atoms is minimal.[1]

In addition to the anhydrous forms, rubidium formate is hygroscopic and can form a

monohydrate (RbOOCH·H₂O), which presents a different structural arrangement.[1]

Crystallographic Data
The crystallographic data for the two phases of anhydrous rubidium formate are summarized

in the tables below for clear comparison.

Table 1: Crystallographic Data for the Low-Temperature Orthorhombic Phase of Rubidium
Formate

Parameter Value

Crystal System Orthorhombic

Space Group Pca21

a 9.229(1) Å

b 4.630(2) Å

c 7.408(2) Å

α 90°

β 90°

γ 90°

Data sourced from Smolecule.[1]

Table 2: Crystallographic Data for the High-Temperature Monoclinic Phase of Rubidium
Formate
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Parameter Value

Crystal System Monoclinic

Space Group P21/m

a 4.6552(4) Å

b 4.6528(7) Å

c 7.5170(6) Å

α 90°

β 90°

γ 97.610(6)°

Data sourced from Smolecule.[1]

Experimental Protocols
The determination of the crystal structures and their parameters, as presented in this guide, is

typically achieved through single-crystal X-ray diffraction. A general experimental workflow for

such a determination is outlined below.

Crystal Preparation X-ray Diffraction Data Analysis

Single Crystal Growth Crystal Selection & Mounting Data Collection on DiffractometerX-ray Source Data Reduction Structure Solution Structure Refinement Final Structure
(CIF File)

Final Crystallographic Model

Click to download full resolution via product page

A generalized workflow for single-crystal X-ray diffraction.

A suitable single crystal of rubidium formate is grown and mounted on a goniometer head.

The crystal is then placed in an X-ray diffractometer. For temperature-dependent studies, a

cryostream or heating device is used to maintain the desired temperature. A monochromatic X-
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ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. The

collected data is then processed to determine the unit cell dimensions and space group. The

crystal structure is solved using direct methods or Patterson methods and subsequently refined

to obtain the final atomic coordinates and other crystallographic parameters.

Structural Relationship and Phase Transition
The relationship between the low-temperature and high-temperature phases of rubidium
formate can be visualized as a temperature-induced transformation.

Low-Temperature Phase
Orthorhombic

Space Group: Pca2₁

High-Temperature Phase
Monoclinic

Space Group: P2₁/m

Heating (T > 90°C) Cooling (T < 90°C)

Click to download full resolution via product page

Phase transition diagram for anhydrous rubidium formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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